molecular formula C16H14N4O3 B2600683 4-ethoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-71-0

4-ethoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2600683
CAS No.: 862809-71-0
M. Wt: 310.313
InChI Key: QAEIACMNQTVTMX-UHFFFAOYSA-N
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Description

“4-ethoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of oxadiazole derivatives involves the formation of a hydrazide derivative, which further reacts with phosphorus oxychloride . The presence of a lone pair of electrons on the nitrogen atom of acid hydrazide attacks the carbonyl carbon atom of carboxylic acid, eliminating a water molecule to form a hydrazide derivative .


Molecular Structure Analysis

The molecular structure of “this compound” includes an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 1,3,4-oxadiazoles and their derivatives has been an area of interest, demonstrating the reactivity of such compounds towards a variety of electrophilic reagents. For instance, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate could be prepared through condensation, showcasing the potential for creating diverse chemical structures (Elnagdi et al., 1988).

Organic Light-Emitting Diodes (OLEDs)

  • Oxadiazole-containing compounds, such as bis(1,3,4-oxadiazole) systems, have been used to fabricate efficient organic light-emitting diodes (OLEDs). These materials serve as hole-blocking layers to improve device performance, indicating their utility in electronic applications (Wang et al., 2001).

Anticancer Activity

  • Certain benzamide derivatives have been synthesized and evaluated for their anticancer activities. For instance, Co(II) complexes of benzamides demonstrated fluorescence properties and anticancer activity against human breast cancer cell lines, highlighting their potential in medical research (Vellaiswamy & Ramaswamy, 2017).
  • Novel benzamide-based compounds have shown significant antiavian influenza virus activity, suggesting their potential in antiviral research (Hebishy et al., 2020).

Kinase Inhibition for Cancer Therapy

  • The design, synthesis, and evaluation of novel 4-chloro-benzamides derivatives, including those containing oxadiazole rings, as RET kinase inhibitors for cancer therapy show the potential of these compounds in targeting specific kinases involved in cancer (Han et al., 2016).

Liquid Crystal Materials

  • The development of liquid crystalline compounds, such as those involving benzamide structures, for applications in displays and other optical technologies, has been explored. These compounds exhibit specific thermal and morphological properties suitable for liquid crystal displays (Qingjun, 2007).

Future Directions

The future directions for “4-ethoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry . This could include testing its efficacy against various diseases and further studying its mechanism of action.

Mechanism of Action

Target of Action

4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide primarily targets specific enzymes or receptors involved in cellular processes. The compound is designed to interact with proteins that play a crucial role in disease pathways, potentially inhibiting their function and thereby altering the progression of the disease .

Mode of Action

4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide binds to its target proteins through hydrogen bonding and hydrophobic interactions. This binding can lead to conformational changes in the protein structure, inhibiting its activity. As a result, the compound can disrupt the normal function of the target protein, leading to a therapeutic effect .

Biochemical Pathways

The interaction of 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide with its target proteins affects several biochemical pathways. For instance, it may inhibit pathways involved in cell proliferation, leading to reduced tumor growth in cancer therapy. The compound’s action can also impact signaling pathways, resulting in altered cellular responses and reduced disease symptoms .

Pharmacokinetics

The pharmacokinetics of 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized by liver enzymes, and eventually excreted. These properties influence its bioavailability and therapeutic efficacy. The compound’s stability and solubility also play a role in its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide include inhibition of target protein activity, disruption of disease-related pathways, and reduction of disease symptoms. At the cellular level, this can lead to decreased cell proliferation, apoptosis of diseased cells, and overall improvement in disease outcomes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. For instance, the compound’s stability might be affected by extreme pH levels, while its efficacy could be influenced by interactions with other drugs or biomolecules in the body .

: Source

Properties

IUPAC Name

4-ethoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-22-12-8-6-11(7-9-12)14(21)18-16-20-19-15(23-16)13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEIACMNQTVTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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